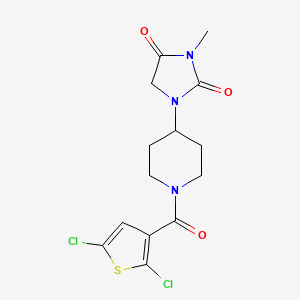

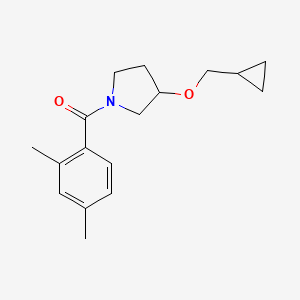

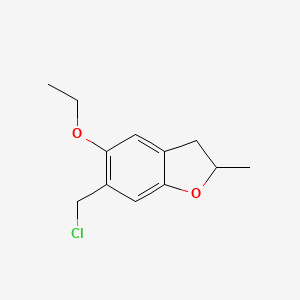

1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as pyrimidinyl-urea derivatives, which are of interest due to their biological activities. For instance, the first paper describes the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which were found to have potent activity against human chronic myeloid leukemia (CML) cell line K562 . These compounds act as receptor tyrosine kinase inhibitors and have been shown to have low cellular toxicity and induce apoptosis in CML cells by affecting the PI3K/AKT signaling pathway .

Synthesis Analysis

The synthesis of related compounds involves the reaction of appropriate precursors such as arylisocyanates or arylisothiocyanates with substituted pyrimidinones. The paper on the synthesis of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives provides an example of this process, where the reaction of arylisocyanates with 1-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)pyrimidin-2(1H)-one leads to the formation of the desired urea derivatives . These methods could potentially be adapted to synthesize the compound by choosing appropriate substituents that match the desired structure.

Molecular Structure Analysis

The molecular structure of urea derivatives is typically characterized using techniques such as FT-IR, 1H and 13C-NMR spectroscopy, and elemental analysis . These techniques provide detailed information about the functional groups present and the overall molecular framework. For the compound of interest, similar analytical methods would be used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents on the pyrimidinyl and phenyl rings. The papers do not provide specific reactions for the compound , but they do suggest that the urea moiety is a key functional group for biological activity, and its interactions with biological targets can be modulated by the other substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be predicted using quantum chemical calculations, as demonstrated in the second paper . Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the HOMO-LUMO gap, ionization potential, chemical hardness, and dipole moment. These properties are important for understanding the reactivity and interaction of the compound with biological targets.

Scientific Research Applications

Drug Discovery and Disease Treatment Potential

1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea and its derivatives have been explored extensively in the realm of drug discovery, particularly for their potential in treating various diseases. These compounds exhibit a wide range of biological activities, including acting as potent inhibitors of specific kinases involved in disease pathways, providing a foundation for the development of new therapeutic agents.

Psoriasis Treatment A potent FMS-like tyrosine kinase 3 (FLT3) inhibitor derived from structural optimization of a related compound showed significant anti-psoriatic effects in an animal model. This compound could be a promising candidate for psoriasis treatment, highlighting the therapeutic potential of such derivatives in autoimmune diseases (Guo-Bo Li et al., 2016).

Antimicrobial and Anticancer Properties Several derivatives have been synthesized aiming to find new antibacterial agents, showing high activities against various bacterial strains. Additionally, some compounds displayed promising anticancer activities, underscoring the versatility of these derivatives in developing treatments for a broad spectrum of diseases (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Advances in Chemotherapy for Acute Myeloid Leukemia Research into pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds that inhibit FLT3 and VEGFR2, showing high potency against human acute myeloid leukemia cells. This indicates significant potential for these compounds in developing effective chemotherapy options for leukemia patients (Ling-Ling Yang et al., 2013).

Enzyme Inhibition for Inflammatory Conditions Derivatives bearing the pyrazolo[3,4-d]pyrimidin-4-one ring system have been found to inhibit adenosine deaminase effectively, offering potential therapeutic options for inflammatory conditions. The inhibitory activity of these compounds suggests their utility in attenuating inflammation-related diseases (C. La Motta et al., 2009).

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2-pyrazol-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN6O/c15-11-6-9(2-3-12(11)16)20-14(23)21-10-7-17-13(18-8-10)22-5-1-4-19-22/h1-8H,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVQUBXBVAESDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)